molecular formula C11H14F2O2 B8513774 3-(4-Ethoxy-2,3-difluorophenyl)propanol

3-(4-Ethoxy-2,3-difluorophenyl)propanol

Cat. No. B8513774
M. Wt: 216.22 g/mol
InChI Key: XYBYXGKEDDGHQV-UHFFFAOYSA-N
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Patent
US08580146B2

Procedure details

Lithium aluminum hydride (1.7 g) was suspended in THF (100 ml). 3-(4-Ethoxy-2,3-difluorophenyl)propanal (s13) (9.6 g) was added dropwise to the suspension in the temperature range of −20° C. to −10° C., and the mixture was stirred at the same temperature range for 2 hours. After the completion of reaction had been confirmed by means of GC analysis, ethyl acetate and a saturated aqueous solution of ammonia were added successively to the reaction mixture under ice-cooling, and the deposits were removed by filtration through Celite. The filtrate was extracted with ethyl acetate. The combined organic layers were washed successively with water and brine, and then dried over anhydrous magnesium sulfate. The products were purified by recrystallization from heptane to give 3-(4-ethoxy-2,3-difluorophenyl)propanol (s21) (9.4 g). The yield based on the compound (s13) was 97.0%.
Quantity
1.7 g
Type
reactant
Reaction Step One
Name
3-(4-Ethoxy-2,3-difluorophenyl)propanal
Quantity
9.6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH2:7]([O:9][C:10]1[CH:15]=[CH:14][C:13]([CH2:16][CH2:17][CH:18]=[O:19])=[C:12]([F:20])[C:11]=1[F:21])[CH3:8].C(OCC)(=O)C.N>C1COCC1>[CH2:7]([O:9][C:10]1[CH:15]=[CH:14][C:13]([CH2:16][CH2:17][CH2:18][OH:19])=[C:12]([F:20])[C:11]=1[F:21])[CH3:8] |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
1.7 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Two
Name
3-(4-Ethoxy-2,3-difluorophenyl)propanal
Quantity
9.6 g
Type
reactant
Smiles
C(C)OC1=C(C(=C(C=C1)CCC=O)F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred at the same temperature range for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the completion of reaction
TEMPERATURE
Type
TEMPERATURE
Details
cooling
CUSTOM
Type
CUSTOM
Details
the deposits were removed by filtration through Celite
EXTRACTION
Type
EXTRACTION
Details
The filtrate was extracted with ethyl acetate
WASH
Type
WASH
Details
The combined organic layers were washed successively with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The products were purified by recrystallization from heptane

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)OC1=C(C(=C(C=C1)CCCO)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 9.4 g
YIELD: CALCULATEDPERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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